

Hydrolysis rate of S-Ethyl trifluorothioacetate in aqueous solution

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Compound of Interest

Compound Name: *S-Ethyl trifluorothioacetate*

Cat. No.: *B105572*

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An In-Depth Technical Guide to the Hydrolysis Rate of **S-Ethyl Trifluorothioacetate** in Aqueous Solution

Introduction

S-Ethyl trifluorothioacetate (SETT) is a thioester molecule that serves as a crucial model compound for understanding the reactivity of more complex biological thioesters. The hydrolysis of thioesters is a fundamental reaction in biochemistry, playing a significant role in metabolism and various enzymatic processes. For researchers, scientists, and drug development professionals, a thorough understanding of the hydrolysis kinetics of molecules like SETT is paramount. The stability of the thioester bond in an aqueous environment directly impacts the efficacy and design of thioester-containing prodrugs and other therapeutic agents. This guide provides a detailed examination of the hydrolysis of **S-Ethyl trifluorothioacetate**, delving into its mechanism, kinetics, influencing factors, and the experimental protocols required for its study.

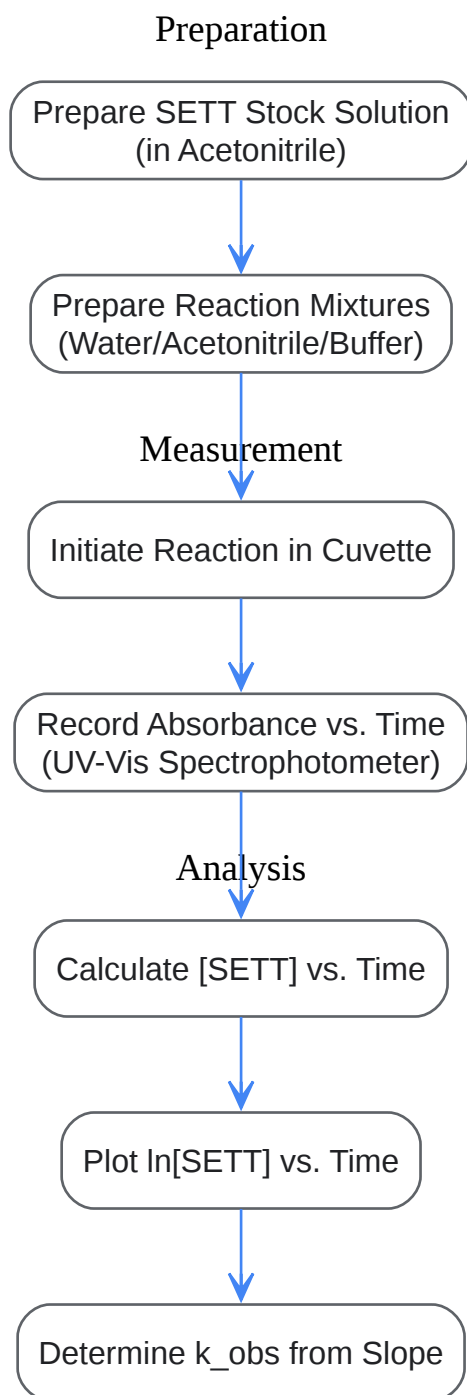
The Mechanism of Hydrolysis

The hydrolysis of **S-Ethyl trifluorothioacetate** is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The reaction proceeds through a two-step addition-cleavage mechanism, resulting in the formation of trifluoroacetic acid and ethanethiol.

A critical aspect of this reaction is the formation of a tetrahedral intermediate, which subsequently decomposes to the final products. The rate of this decomposition is heavily

influenced by the nature of the leaving group. In the case of SETT, the leaving group is the ethanethiolate anion ($\text{CH}_3\text{CH}_2\text{S}^-$). The pKa of its conjugate acid, ethanethiol ($\text{CH}_3\text{CH}_2\text{SH}$), is approximately 10.5, which makes ethanethiolate a reasonably good leaving group. However, when compared to other esters like p-nitrophenyl trifluoroacetate, the hydrolysis of SETT is significantly slower due to the comparatively poorer leaving group ability of ethanethiolate.[1][2]

Computational studies have shown that water molecules play a direct catalytic role in the hydrolysis of SETT. Water networks can stabilize the transition state, lowering the activation energy of the reaction.[1][2][3] The reaction is expected to have an order of approximately one with respect to water.[1]



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Experimental workflow for kinetic analysis.

Implications in Research and Drug Development

The study of **S-Ethyl trifluorothioacetate** hydrolysis provides valuable insights for several scientific domains:

- **Prodrug Design:** Thioesters are often employed as linkages in prodrugs. The rate of hydrolysis determines the rate of active drug release. A slow and controlled hydrolysis rate, as seen with SETT, can be desirable for sustained-release formulations.
- **Biochemical Research:** As a simple analog of biologically relevant thioesters like acetyl-CoA, SETT is an excellent model for studying the mechanisms of enzymatic and non-enzymatic acyl transfer reactions. [4][5]*
- **Prebiotic Chemistry:** The stability of thioesters in aqueous environments is a key consideration in theories about the origin of life, where thioesters are proposed as primordial energy carriers. [6][7]

Conclusion

The hydrolysis of **S-Ethyl trifluorothioacetate** in aqueous solution is a fundamentally important reaction with implications spanning from biochemistry to pharmaceutical sciences. Its rate is governed by a well-understood nucleophilic acyl substitution mechanism, which is sensitive to temperature, pH, and the surrounding solvent environment. The relatively slow hydrolysis rate, when compared to other activated esters, is a direct consequence of the properties of the ethanethiolate leaving group. Through systematic experimental investigation, researchers can accurately quantify the kinetics of this reaction, providing the necessary data to design novel therapeutic agents and to further unravel the complexities of biochemical reactions involving thioesters.

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